cis-Hex-4-enylmagnesium chloride

Catalog No.
S6590426
CAS No.
288845-49-8
M.F
C6H11ClMg
M. Wt
142.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-Hex-4-enylmagnesium chloride

CAS Number

288845-49-8

Product Name

cis-Hex-4-enylmagnesium chloride

IUPAC Name

magnesium;(Z)-hex-2-ene;chloride

Molecular Formula

C6H11ClMg

Molecular Weight

142.91 g/mol

InChI

InChI=1S/C6H11.ClH.Mg/c1-3-5-6-4-2;;/h4,6H,1,3,5H2,2H3;1H;/q-1;;+2/p-1/b6-4-;;

InChI Key

OIIBNCCEZJZSQZ-XFUGJFOESA-M

SMILES

CC=CCC[CH2-].[Mg+2].[Cl-]

Canonical SMILES

CC=CCC[CH2-].[Mg+2].[Cl-]

Isomeric SMILES

C/C=C\CC[CH2-].[Mg+2].[Cl-]
  • Synthesis of Alkenes

    Grignard reagents are commonly used to form carbon-carbon bonds. cis-Hex-4-enylmagnesium chloride, with its vinyl group (hex-4-enyl), can react with various carbonyl compounds (aldehydes, ketones, esters) to form new alkenes with controlled stereochemistry due to the cis configuration of the double bond. This reaction can be valuable for the targeted synthesis of specific alkene isomers in organic research [].

  • Preparation of Allylic Alcohols

    Another application of Grignard reagents is the formation of allylic alcohols. cis-Hex-4-enylmagnesium chloride can react with various carbonyl electrophiles, followed by quenching with water or a protic solvent, to yield allylic alcohols containing a cis-oriented double bond adjacent to the hydroxyl group. This can be useful for the synthesis of complex organic molecules with specific functionalities.

  • Studies in Stereoselective Reactions

    The presence of the cis double bond in cis-Hex-4-enylmagnesium chloride makes it an interesting reagent for studying stereoselective reactions. Researchers can investigate how the configuration of the double bond influences the reaction pathway and product outcome. This can provide valuable insights into reaction mechanisms and the development of new synthetic methods with high stereochemical control [].

Cis-Hex-4-enylmagnesium chloride is an organomagnesium compound characterized by the presence of a cis double bond in its hexene chain. It is a member of the Grignard reagent family, which are pivotal in organic synthesis due to their nucleophilic properties. The chemical formula is C₆H₁₃ClMg, indicating that it contains a magnesium atom bonded to a hexene moiety and a chloride ion. This compound is typically used in reactions involving carbon-carbon bond formation, making it essential for synthesizing various organic compounds.

, primarily as a nucleophile. Its reactivity can be illustrated through several key reactions:

  • Nucleophilic Addition: It can react with carbonyl compounds, such as aldehydes and ketones, to form alcohols after hydrolysis.
  • Coupling Reactions: This compound can engage in coupling reactions with electrophiles, facilitating the formation of larger carbon frameworks.
  • Alkylation Reactions: It can also undergo alkylation with alkyl halides to create substituted alkenes or alkanes.

The reactivity of cis-Hex-4-enylmagnesium chloride can vary based on the nature of the electrophile and the reaction conditions, such as solvent and temperature .

Cis-Hex-4-enylmagnesium chloride is synthesized through the reaction of 4-chlorohexene with magnesium metal in an anhydrous ether solvent (commonly diethyl ether or tetrahydrofuran). The general procedure involves:

  • Preparation: Dry magnesium turnings are placed in a flask under inert atmosphere (nitrogen or argon).
  • Addition of Chloride: 4-chlorohexene is slowly added to the flask while maintaining low temperatures to prevent side reactions.
  • Reaction Monitoring: The reaction is monitored until complete, typically indicated by gas evolution (hydrogen gas).
  • Isolation: The product is then isolated by standard work-up procedures, often involving filtration and solvent evaporation .

Cis-Hex-4-enylmagnesium chloride has several applications in organic synthesis:

  • Synthesis of Alcohols: It is commonly used to synthesize secondary and tertiary alcohols from carbonyl compounds.
  • Formation of Alkenes: It can be used to create alkenes through elimination reactions.
  • Building Block for Complex Molecules: It serves as a versatile building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals .

Interaction studies involving cis-Hex-4-enylmagnesium chloride primarily focus on its reactivity with various electrophiles and its behavior in different solvents. For example, studies have shown that the choice of solvent significantly influences the nucleophilicity of Grignard reagents, affecting reaction rates and product distributions . Additionally, investigations into its coupling reactions with different halides have provided insights into selectivity and efficiency.

Cis-Hex-4-enylmagnesium chloride shares similarities with other organomagnesium compounds but possesses unique characteristics due to its specific structure. Here are some similar compounds:

Compound NameStructure TypeUnique Features
Hexylmagnesium bromideAliphatic GrignardLonger alkane chain; less steric hindrance
Allylmagnesium chlorideAllylic GrignardReacts readily with electrophiles due to allylic position
3-Methylbutylmagnesium bromideBranched GrignardIncreased steric hindrance affects reactivity

Cis-Hex-4-enylmagnesium chloride's unique feature lies in its cis configuration at the double bond, which can influence its reactivity patterns compared to trans or saturated analogs .

Hydrogen Bond Acceptor Count

2

Exact Mass

142.0399697 g/mol

Monoisotopic Mass

142.0399697 g/mol

Heavy Atom Count

8

Dates

Last modified: 11-23-2023

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